5-Mercaptouracil
Overview
Description
5-Mercaptouracil is a sulfur-containing derivative of uracil, a pyrimidine base found in RNA. It is known for its structural similarity to thymine, a component of DNA. This compound has garnered interest due to its potential biological activities, including antitumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Mercaptouracil can be synthesized through various methods. One common approach involves the reaction of uracil with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions . Another method includes the reaction of uracil with dimethyl sulfoxide and monochloromethyl ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Mercaptouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Mercaptouracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various sulfur-containing compounds.
Biology: It serves as a tool to study the role of sulfur in biological systems.
Medicine: It has been investigated for its potential antitumor and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Mercaptouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit cell proliferation, making it useful in antitumor applications. It also targets enzymes involved in nucleotide metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
5-Fluorouracil: Another pyrimidine analog used in cancer treatment.
6-Mercaptopurine: A purine analog with antitumor properties.
Thioguanine: A purine analog used in chemotherapy.
Uniqueness: 5-Mercaptouracil is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Its ability to form disulfides and participate in thiol-disulfide exchange reactions sets it apart from other pyrimidine analogs .
Properties
IUPAC Name |
5-sulfanyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHCRNZMESVPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161259 | |
Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14020-53-2 | |
Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014020532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Mercaptouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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